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Compound of Interest

Compound Name: Fenhexamid-d10

Cat. No.: B15295614 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of the fungicide

Fenhexamid and its deuterated analogue, Fenhexamid-d10. This document details the

chemical reactions, experimental protocols, and analytical data relevant to the preparation and

characterization of these compounds. The inclusion of a deuterated internal standard is critical

for accurate quantification in metabolic and environmental studies.

Introduction to Fenhexamid
Fenhexamid, N-(2,3-dichloro-4-hydroxyphenyl)-1-methylcyclohexanecarboxamide, is a

hydroxyanilide fungicide used to control a range of fungal pathogens, including Botrytis cinerea

(gray mold) on various fruits and vegetables. Its mode of action involves the inhibition of the 3-

ketoreductase enzyme, which is crucial for sterol biosynthesis in fungi. For residue analysis

and pharmacokinetic studies, a stable isotope-labeled internal standard, such as Fenhexamid-
d10, is essential for achieving high accuracy and precision in analytical methods like liquid

chromatography-mass spectrometry (LC-MS).

Synthesis of Fenhexamid
The synthesis of Fenhexamid is a two-step process starting from 1-

methylcyclohexanecarboxylic acid. This is first converted to its acid chloride, which is then

reacted with 2,3-dichloro-4-hydroxyaniline to form the final product.
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Synthesis of 1-Methylcyclohexanoyl Chloride
1-Methylcyclohexanecarboxylic acid is reacted with a chlorinating agent, such as thionyl

chloride (SOCl₂) or oxalyl chloride ((COCl)₂), to yield 1-methylcyclohexanoyl chloride.

Synthesis of Fenhexamid
The synthesized 1-methylcyclohexanoyl chloride is then coupled with 4-amino-2,3-

dichlorophenol in the presence of a base, such as triethylamine or pyridine, to neutralize the

hydrochloric acid byproduct and drive the reaction to completion.[1][2]

Reaction Scheme:

Step 1: Acid Chloride Formation Step 2: Amide Coupling

1-Methylcyclohexanecarboxylic acid + SOCl₂ 1-Methylcyclohexanoyl chloride 1-Methylcyclohexanoyl chloride 4-Amino-2,3-dichlorophenol Fenhexamid+

Click to download full resolution via product page

Caption: General synthesis pathway for Fenhexamid.

Isotopic Labeling: Synthesis of Fenhexamid-d10
The synthesis of Fenhexamid-d10 involves the preparation of a deuterated precursor,

specifically 1-methyl-(cyclohexane-d10)-carboxylic acid, followed by the same synthetic route

as for the unlabeled compound. The ten deuterium atoms are located on the cyclohexane ring.

[3][4]

Synthesis of 1-Methyl-(cyclohexane-d10)-carboxylic acid
While a specific literature procedure for the perdeuteration of 1-methylcyclohexanecarboxylic

acid is not readily available, a plausible and effective method involves heterogeneous catalysis

with a noble metal catalyst, such as rhodium on carbon (Rh/C) or Raney Nickel, and a

deuterium source like deuterium oxide (D₂O). This method is known to facilitate hydrogen-

deuterium exchange on saturated carbocycles.
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Experimental Protocol (Representative):

Catalyst Preparation: In a high-pressure reactor, add 1-methylcyclohexanecarboxylic acid

and a catalytic amount of 5% Rh/C (e.g., 10 mol%).

Deuterium Source: Add a significant excess of deuterium oxide (D₂O) to the reactor to serve

as the deuterium source and solvent.

Reaction Conditions: Seal the reactor and heat to a temperature between 100-150°C.

Pressurize the reactor with deuterium gas (D₂) to further drive the exchange reaction.

Reaction Monitoring: Maintain the reaction for 24-48 hours. The progress of the deuteration

can be monitored by taking small aliquots and analyzing them by ¹H NMR to observe the

disappearance of the cyclohexane proton signals.

Work-up and Purification: After the reaction is complete, cool the reactor, release the

pressure, and filter the catalyst. The D₂O can be removed by lyophilization or distillation. The

resulting deuterated carboxylic acid can be purified by recrystallization or column

chromatography.

Synthesis of Fenhexamid-d10
The 1-methyl-(cyclohexane-d10)-carboxylic acid is then converted to its acid chloride and

coupled with 4-amino-2,3-dichlorophenol following the same procedure as for the unlabeled

Fenhexamid.

Workflow for Fenhexamid-d10 Synthesis:
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Caption: Experimental workflow for the synthesis of Fenhexamid-d10.

Quantitative Data
The following tables summarize the key quantitative data for the synthesis of Fenhexamid and

its deuterated analogue.

Table 1: Physicochemical Properties
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Compound Molecular Formula Molecular Weight ( g/mol )

Fenhexamid C₁₄H₁₇Cl₂NO₂ 302.20

Fenhexamid-d10 C₁₄H₇D₁₀Cl₂NO₂ 312.26[3]

Table 2: Representative Reaction Parameters and Yields
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Reaction
Step

Reactants
Catalyst/Re
agent

Solvent
Temperatur
e (°C)

Yield (%)

Fenhexamid

Synthesis

Acid Chloride

Formation

1-

Methylcycloh

exanecarbox

ylic acid

Thionyl

Chloride
- 70-80 >95

Amide

Coupling

1-

Methylcycloh

exanoyl

chloride, 4-

Amino-2,3-

dichlorophen

ol

Triethylamine Ethyl Acetate 25-50 85-95

Fenhexamid-

d10

Synthesis

H/D

Exchange

1-

Methylcycloh

exanecarbox

ylic acid

Rh/C D₂O 100-150 >90

Acid Chloride

Formation

1-Methyl-

(cyclohexane

-d10)-

carboxylic

acid

Thionyl

Chloride
- 70-80 >95
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Amide

Coupling

1-Methyl-

(cyclohexane

-d10)-arbonyl

chloride, 4-

Amino-2,3-

dichlorophen

ol

Triethylamine Ethyl Acetate 25-50 85-95

Analytical Characterization
The structure and purity of Fenhexamid and Fenhexamid-d10 are confirmed using various

analytical techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry

(MS).

¹H NMR Spectroscopy
Fenhexamid: The ¹H NMR spectrum of Fenhexamid will show characteristic signals for the

aromatic protons of the dichlorohydroxyphenyl ring, the methyl group, and the ten protons of

the cyclohexane ring.

Fenhexamid-d10: In the ¹H NMR spectrum of Fenhexamid-d10, the signals corresponding

to the ten protons on the cyclohexane ring will be absent, confirming the successful

deuteration. The signals for the aromatic protons and the methyl group will remain.

Mass Spectrometry
Mass spectrometry is used to confirm the molecular weight of the compounds and to determine

the isotopic purity of Fenhexamid-d10.

Fenhexamid: The mass spectrum of Fenhexamid will show a molecular ion peak

corresponding to its molecular weight (m/z ≈ 302).

Fenhexamid-d10: The mass spectrum of Fenhexamid-d10 will show a molecular ion peak

at a higher mass-to-charge ratio (m/z ≈ 312), reflecting the incorporation of ten deuterium

atoms. The isotopic distribution of this peak can be used to calculate the isotopic enrichment.

Logical Relationship for Analytical Confirmation:
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Synthesized Compound

Analytical Techniques
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¹H NMR Spectroscopy Mass Spectrometry

Confirmation of Chemical Structure Determination of Purity and Isotopic Enrichment
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Caption: Logical workflow for the analytical confirmation of synthesized Fenhexamid and

Fenhexamid-d10.

Conclusion
This technical guide outlines the synthetic pathways for Fenhexamid and its isotopically labeled

analogue, Fenhexamid-d10. The provided experimental protocols and analytical data serve as

a valuable resource for researchers in the fields of agrochemistry, environmental science, and

drug metabolism. The availability of Fenhexamid-d10 as an internal standard is crucial for the

development of robust and reliable analytical methods for the quantification of Fenhexamid

residues in various matrices.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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